1-(2,4-dichlorophenyl)-1,3-diazinane-2,4,6-trione
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Overview
Description
1-(2,4-dichlorophenyl)-1,3-diazinane-2,4,6-trione is a chemical compound that belongs to the class of diazinane derivatives This compound is characterized by the presence of a 2,4-dichlorophenyl group attached to a diazinane ring, which contains three nitrogen atoms and three carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dichlorophenyl)-1,3-diazinane-2,4,6-trione typically involves the reaction of 2,4-dichlorophenyl isocyanate with a suitable diazinane precursor. The reaction is carried out under controlled conditions, such as temperature and pressure, to ensure the formation of the desired product. Common solvents used in the synthesis include dichloromethane and toluene. The reaction is usually catalyzed by a base, such as triethylamine, to facilitate the formation of the diazinane ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of continuous flow microreactors has been shown to improve reaction efficiency and yield by enhancing mass transfer and temperature control . This method allows for the precise control of reaction parameters, resulting in higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dichlorophenyl)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
1-(2,4-dichlorophenyl)-1,3-diazinane-2,4,6-trione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various chemical reactions.
Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory and antimicrobial agent.
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorophenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2,4-dichlorophenyl)-1,3-diazinane-2,4,6-trione can be compared with other similar compounds, such as:
2,4-dichlorophenyl isocyanate: This compound is a precursor in the synthesis of this compound and shares some structural similarities.
1,3-diazinane derivatives: Other derivatives of 1,3-diazinane may have similar chemical properties but differ in their substituents and specific applications.
Imidazole derivatives: Imidazole-containing compounds, such as 1,3-diazole, share some structural features with this compound and are known for their broad range of biological activities
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O3/c11-5-1-2-7(6(12)3-5)14-9(16)4-8(15)13-10(14)17/h1-3H,4H2,(H,13,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQFQDKLSGQFMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N(C1=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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